n-(3-Acetoacetamidopropyl)methacrylamide
Description
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[3-(2-methylprop-2-enoylamino)propyl]-3-oxobutanamide |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)11(16)13-6-4-5-12-10(15)7-9(3)14/h1,4-7H2,2-3H3,(H,12,15)(H,13,16) |
InChI Key |
MJMTXFRNHOEWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)CC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
n-(3-Acetoacetamidopropyl)methacrylamide serves as a monomer in the synthesis of functional polymers. Its incorporation into polymeric structures enhances properties such as hydrophilicity, mechanical strength, and thermal stability.
Key Properties:
- Hydrophilicity: The acetoacetamido group increases the water affinity of the polymer.
- Thermal Stability: Polymers synthesized from this compound exhibit enhanced thermal stability, making them suitable for high-performance applications.
Case Study:
A study demonstrated the use of this compound in creating hydrogels with tunable properties. These hydrogels showed potential for drug delivery applications due to their ability to swell and deswell in response to environmental stimuli .
Biomedical Applications
The compound's biocompatibility makes it an attractive candidate for biomedical applications, particularly in tissue engineering and drug delivery systems.
Tissue Engineering:
This compound-based polymers can be used to fabricate scaffolds that support cell growth and tissue regeneration. The hydrophilic nature of the polymer facilitates nutrient and waste exchange, essential for cell survival.
Drug Delivery:
The compound can be incorporated into drug delivery systems that release therapeutic agents in a controlled manner. This is particularly useful for targeting specific tissues or conditions, minimizing side effects associated with traditional drug administration routes.
Case Study:
Research highlighted the development of a biodegradable scaffold using this compound that successfully supported the growth of human mesenchymal stem cells. The scaffold demonstrated excellent mechanical properties and degradation rates suitable for tissue engineering applications .
Surface Modification
This compound can be employed in surface modification processes to enhance the properties of various materials. This includes improving adhesion, wettability, and biocompatibility of surfaces used in medical devices.
Applications:
- Medical Devices: Coating surfaces of implants and devices to improve biocompatibility.
- Drug Delivery Systems: Modifying surfaces to control drug release rates.
Case Study:
A study reported on the modification of polystyrene surfaces with this compound, which resulted in significantly improved cell adhesion and proliferation compared to unmodified surfaces .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Chemistry | Used as a monomer for synthesizing functional polymers | Enhanced hydrophilicity and stability |
| Biomedical Engineering | Fabrication of scaffolds for tissue engineering | Supports cell growth; biodegradable |
| Drug Delivery | Incorporation into systems for controlled drug release | Targeted delivery; reduced side effects |
| Surface Modification | Enhances properties of medical device surfaces | Improved adhesion and biocompatibility |
Comparison with Similar Compounds
N-(3-Acetamidopropyl)methacrylamide
Poly[N-(2-hydroxypropyl)methacrylamide] (HPMA)
- Structural Difference : Features a hydroxyl group (-OH) instead of acetoacetamide.
- Key Findings: HPMA is widely used in drug delivery due to its hydrophilicity, biocompatibility, and ability to prolong circulation time. However, studies show it underperforms in tumor accumulation compared to poly(2-ethyl-2-oxazoline) and poly(ethylene oxide) in nanoparticle coatings . HPMA’s hydroxyl group facilitates hydrogen bonding but lacks the acetoacetamide’s crosslinking capability, limiting its use in advanced nanotheranostic platforms requiring in situ polymerization .
N-(3-Aminopropyl)methacrylamide
- Structural Difference : Contains a primary amine (-NH₂) group instead of acetoacetamide.
- Functional Impact: The amine group provides a positive charge, enabling electrostatic interactions with negatively charged biomolecules (e.g., nucleic acids) or nanocapsule surfaces . Unlike acetoacetamide, amines are prone to oxidation and require protection during polymerization, complicating synthesis .
Poly(N-[3-(diethylamino)propyl]methacrylamide)
- Structural Difference : Incorporates a tertiary amine (-N(CH₂CH₃)₂) group.
- Thermo-/pH-Responsiveness : This polymer exhibits dual responsiveness due to the amine’s protonation/deprotonation, enabling applications in smart drug delivery. Acetoacetamide derivatives, while pH-sensitive, lack inherent thermoresponsiveness without additional modifications .
Comparative Data Table
| Compound | Functional Group | Key Properties | Applications | Limitations |
|---|---|---|---|---|
| N-(3-Acetoacetamidopropyl)methacrylamide | Acetoacetamide (-NHCOCH₂COCH₃) | Keto-enol tautomerism, crosslinking via Michael addition | Dynamic hydrogels, nanotherapeutics | Limited direct studies |
| N-(3-Acetamidopropyl)methacrylamide | Acetamide (-NHCOCH₃) | Biocompatibility, moderate reactivity | Hydrogels, coatings | Low crosslinking potential |
| HPMA | Hydroxyl (-OH) | High hydrophilicity, stealth effect | Drug delivery, nanocarriers | Poor tumor accumulation in some models |
| N-(3-Aminopropyl)methacrylamide | Amine (-NH₂) | Cationic charge, electrostatic binding | Gene delivery, nanocapsules | Oxidation sensitivity |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | Tertiary amine (-N(CH₂CH₃)₂) | Thermo-/pH-responsiveness | Smart drug delivery | Complex synthesis |
Research Findings and Implications
- Biomedical Performance: HPMA’s inferior tumor accumulation compared to poly(2-ethyl-2-oxazoline) highlights the critical role of side-chain chemistry in nanoparticle design . Acetoacetamide’s crosslinking ability could improve tumor retention by enabling in situ stabilization.
- Synthetic Flexibility : The acetoacetamide group’s reactivity offers advantages over HPMA and amine-bearing analogs in creating adaptive materials, though stability under physiological conditions requires further study .
- Charge Dynamics: While cationic amines (e.g., N-(3-aminopropyl)methacrylamide) enhance cellular uptake, they risk nonspecific binding. Acetoacetamide’s neutral charge may improve targeting specificity .
Preparation Methods
Direct Amidation of Methacrylamide with Acetoacetamide Derivatives
The most straightforward route involves the direct reaction of methacrylamide with 3-acetoacetamidopropylamine or its precursors. This method leverages nucleophilic acyl substitution, where the amine group of 3-acetoacetamidopropylamine attacks the electrophilic carbonyl carbon of methacrylamide. Key steps include:
-
Reagent Ratios : A molar ratio of 1:1–1:3 (methacrylamide to acetoacetamide derivative) ensures complete conversion, with excess methacrylamide often used to drive the reaction forward.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates.
-
Catalysis : Base catalysts such as triethylamine or sodium hydroxide neutralize hydrochloric acid byproducts, preventing side reactions.
A representative procedure from PrepChem involves refluxing methacrylamide with 3-acetoacetamidopropylamine in toluene, followed by recrystallization from benzene and ethyl ether to yield the pure product (m.p. 93°–94°C) at 85–90% yield.
Stepwise Synthesis via Intermediate Protection-Deprotection
For higher purity, a multi-step approach using protective groups minimizes side reactions. A patent (CN102503849B) outlines a four-step sequence for a related compound, adaptable to this compound:
Step 1: Formation of N-(3-Chloropropyl)methacrylamide
3-Chloropropylamine hydrochloride reacts with methacrylic anhydride in a 1:1–1:3 molar ratio under basic conditions (0–5°C), yielding N-(3-chloropropyl)methacrylamide (94% yield).
Step 2: Phthalimide Protection
N-(3-chloropropyl)methacrylamide undergoes nucleophilic substitution with potassium phthalimide (50–150°C, 1–5 hours) to form N-[N’-(methacryloyl)-3-aminopropyl]phthalimide.
Step 3: Hydrazinolysis
Hydrazine hydrate cleaves the phthalimide group (0–100°C, 3–10 hours), releasing the primary amine.
Step 4: Acetoacetylation
The free amine reacts with diketene or acetoacetyl chloride to introduce the acetoacetamide group. This step typically achieves 70–80% yield after purification.
Alternative Route: Acetoacetylation of Aminopropyl Methacrylamide
A less common method involves post-polymerization modification. Aminopropyl methacrylamide is first synthesized, followed by acetoacetylation using diketene. While this route offers modularity, it suffers from lower overall yields (60–70%) due to incomplete functionalization.
Optimization of Reaction Conditions
Temperature and Time
Solvent Selection
Purification Techniques
-
Recrystallization : Benzene/ethyl ether mixtures produce high-purity crystals (m.p. 93°–94°C).
-
Column Chromatography : Silica gel eluted with hexanes/ethyl acetate (3:2) removes unreacted starting materials.
Challenges and Mitigation Strategies
Polymerization Side Reactions
Methacrylamide’s vinyl group is prone to radical polymerization. Inhibitors like hydroquinone (0.1–1 wt%) or oxygen-free environments (argon/nitrogen sparging) suppress this.
Byproduct Formation
Excess methacrylic anhydride generates methacrylic acid, necessitating careful pH control during workup (e.g., sodium bicarbonate washes).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Amidation | 85–90% | High | Moderate | Low |
| Stepwise Protection | 70–80% | Very High | Low | High |
| Post-Functionalization | 60–70% | Medium | High | Moderate |
Industrial-Scale Considerations
Large-scale production favors the direct amidation route due to lower solvent volumes and fewer steps. A patent by Johnson & Johnson Clinical Diagnostics highlights poly[acrylamide-co-N-(3-acetoacetamidopropyl)methacrylamide] synthesis for immunoassay elements, using aqueous solutions and free-radical initiators (e.g., ammonium persulfate) .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and characterization methods for N-(3-Acetoacetamidopropyl)methacrylamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For analogous methacrylamide derivatives, N-(3-aminopropyl)methacrylamide (APMA) is reacted with activated carbonyl groups (e.g., acetoacetate) using coupling agents like CDMT (N,N'-carbonyldiimidazole) and NMM (N-methylmorpholine) in methanol under mild conditions . Characterization typically involves H NMR spectroscopy to confirm the acrylamide backbone and the acetoacetamide side chain. Purity is assessed via HPLC (≥98% by reversed-phase methods) .
Q. How is N-(3-Acetoacetamidopropyl)methacrylamide utilized in copolymer preparation for drug delivery systems?
- Methodology : Methacrylamide derivatives are copolymerized with hydrophilic monomers (e.g., N-(2-hydroxypropyl)methacrylamide, HPMA) via radical polymerization. For example, APMA-based copolymers are used to introduce reactive amine groups for post-polymerization conjugation of targeting ligands (e.g., sulfadiazine) or chelators (e.g., DTPA) . The acetoacetamide group may serve as a ketone handle for pH-sensitive or redox-responsive drug conjugation.
Q. Which analytical techniques are critical for assessing the purity and stability of N-(3-Acetoacetamidopropyl)methacrylamide?
- Methodology :
- HPLC : To quantify purity and detect degradation products under varying storage conditions (e.g., 2–8°C) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, with degradation onset temperatures typically >120°C for methacrylamides .
- Mass Spectrometry (MS) : For structural confirmation and identification of byproducts.
Advanced Research Questions
Q. How do structural modifications (e.g., acetoacetamide vs. hydroxypropyl groups) influence protein fouling in membrane applications?
- Methodology : Compare Hansen solubility parameters (HSPs) to predict surface–water interactions. For example, N-(3-hydroxypropyl)methacrylamide (A3) and N-(3-methoxypropyl)methacrylamide (A7) exhibit reduced BSA fouling due to balanced hydrophilicity and hydrogen-bonding capacity . The acetoacetamide group may enhance anti-fouling by introducing ketone-mediated hydration layers or steric hindrance. Experimental validation requires quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify protein adsorption .
Q. What strategies optimize N-(3-Acetoacetamidopropyl)methacrylamide-based copolymers for tumor-targeted drug delivery?
- Methodology :
- Ligand Conjugation : Use the acetoacetamide side chain to attach targeting moieties (e.g., RGD peptides) via pH-labile linkers. HPMA copolymers with RGD show enhanced tumor accumulation in prostate and breast cancer xenografts .
- Controlled Release : Incorporate enzyme-cleavable tetrapeptide linkers (e.g., Gly-Phe-Leu-Gly) between the drug and polymer backbone, enabling lysosomal hydrolysis in cancer cells .
- In Vivo Validation : Radiolabel copolymers (e.g., Tc) to track biodistribution using SPECT/CT imaging .
Q. How can researchers resolve contradictions in copolymer efficacy across in vitro vs. in vivo studies?
- Methodology :
- Dose Normalization : Compare free drug vs. copolymer-conjugated drug pharmacokinetics. For example, HPMA-DOX conjugates reduce cardiac toxicity by 100-fold compared to free DOX but require higher doses for equivalent tumor suppression .
- Cell-Specific Uptake : Use flow cytometry to quantify cell-type-dependent internalization (e.g., HepG2 vs. H22 cells) and adjust copolymer charge/molecular weight accordingly .
- Data Reconciliation : Apply multivariate regression to isolate variables (e.g., polymer molecular weight, ligand density) contributing to efficacy discrepancies .
Key Considerations for Experimental Design
- Storage : Store N-(3-Acetoacetamidopropyl)methacrylamide at 2–8°C in amber glass to prevent light-induced degradation .
- Safety : Use PPE (gloves, goggles) due to irritant properties (H319: Causes serious eye irritation) .
- Ethical Compliance : Avoid unapproved therapeutic claims; adhere to institutional guidelines for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
